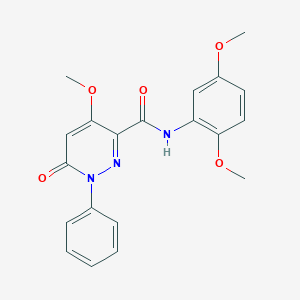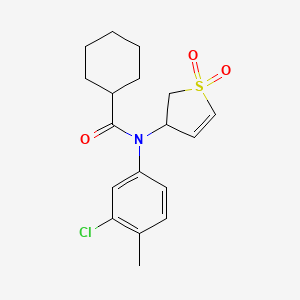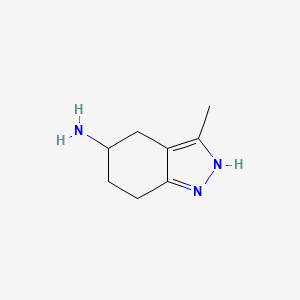
N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and several other functional groups including amide, ether, and ketone groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, amide, and ether groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the ether groups might be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and the ether groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have synthesized novel compounds with structures similar to N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide to explore their potential as therapeutic agents. For instance, novel aromatic polyamides containing dimethoxy-substituted triphenylamine units were prepared to investigate their electrochromic properties and thermal stability, indicating potential applications in materials science and electronics (Chang & Liou, 2008). Similarly, the design and synthesis of novel 4-phenoxypyridine derivatives containing various carboxamide moieties have been explored for their inhibitory activities against c-Met kinase, showcasing the compound's potential in cancer therapy (Liu et al., 2020).
Anticancer Applications
Compounds with structures related to N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide have been studied for their anticancer properties. The investigation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective Met kinase inhibitors, highlighting the therapeutic potential of similar compounds in cancer treatment (Schroeder et al., 2009). Additionally, the synthesis and activity of novel acridone-4-carboxamides against multidrug resistance in cancer cells emphasize the importance of structural modification in enhancing the efficacy of potential anticancer agents (Dodic et al., 1995).
Mechanistic Studies
Research has also focused on understanding the mechanisms of action of compounds similar to N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide. For example, a study on a 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide compound revealed its interaction with p68 RNA helicase and its potential in cancer treatment through apoptosis induction and G2/M cell cycle arrest (Lee et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-14-9-10-16(27-2)15(11-14)21-20(25)19-17(28-3)12-18(24)23(22-19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJACIAOSRLDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)
![3-[4-(tert-butyl)phenyl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B2476646.png)
![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)


![5-Chloro-6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2476655.png)
